molecular formula C17H10BrClN2O3 B3977752 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide

5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide

Cat. No. B3977752
M. Wt: 405.6 g/mol
InChI Key: BRCXAYBHLCDRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide, also known as BPN, is a chemical compound that has been widely used in scientific research due to its unique properties. BPN is a synthetic compound that belongs to the family of naphthamides, which are known for their diverse biological activities.

Scientific Research Applications

5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has been utilized in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug discovery. 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide is commonly used as a fluorescent probe to monitor protein-protein interactions due to its ability to bind to proteins with high affinity. 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has also been used to study the kinetics of enzymes, such as proteases, by monitoring changes in fluorescence intensity. Furthermore, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has been used in drug discovery as a lead compound to develop novel inhibitors for various enzymes and proteins.

Mechanism of Action

5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide binds to proteins with high affinity, specifically to the hydrophobic pockets of proteins. This binding induces a conformational change in the protein, resulting in a change in fluorescence intensity. The binding of 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide to proteins can be used to monitor protein-protein interactions and enzyme kinetics. Additionally, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has been shown to inhibit the activity of certain enzymes, such as proteases, by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has been shown to have minimal biochemical and physiological effects on cells and tissues. 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has been found to be non-toxic to cells and does not affect cell viability or proliferation. Additionally, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide does not have any significant effects on the structure or function of proteins. However, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has been shown to inhibit the activity of certain enzymes, which may have downstream effects on cellular processes.

Advantages and Limitations for Lab Experiments

5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has several advantages for lab experiments, including its high affinity for proteins, specificity for hydrophobic pockets, and ease of use as a fluorescent probe. 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide is also readily available and cost-effective. However, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has some limitations, including its inability to bind to all proteins and its potential to interfere with cellular processes by inhibiting enzyme activity.

Future Directions

There are several future directions for the use of 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide in scientific research. One potential direction is the development of 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide-based inhibitors for specific enzymes and proteins. Additionally, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide could be used in the development of new assays for protein-protein interactions and enzyme kinetics. Furthermore, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide could be used in the study of protein folding and misfolding, as well as in the development of therapeutics for protein misfolding diseases. Overall, 5-bromo-N-(2-chloro-4-nitrophenyl)-1-naphthamide has great potential for use in a wide range of scientific research applications.

properties

IUPAC Name

5-bromo-N-(2-chloro-4-nitrophenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClN2O3/c18-14-6-2-3-11-12(14)4-1-5-13(11)17(22)20-16-8-7-10(21(23)24)9-15(16)19/h1-9H,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCXAYBHLCDRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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